![molecular formula C38H40NP B14915268 dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound is characterized by the presence of a phosphane group attached to an indole ring, which is further substituted with diphenylphenyl groups. The cyclohexyl groups attached to the phosphorus atom add to its steric bulk, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable indole derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The indole ring and the phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group yields phosphine oxides, while substitution reactions on the indole ring can lead to various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical transformations. The molecular targets include transition metals like palladium and platinum, which are commonly used in catalytic processes. The pathways involved often include oxidative addition, reductive elimination, and transmetalation steps, which are crucial for the catalytic cycles in cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
Uniqueness
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane stands out due to its unique indole-based structure, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in catalytic applications, offering advantages in terms of selectivity and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C38H40NP |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane |
InChI |
InChI=1S/C38H40NP/c1-5-16-29(17-6-1)34-25-15-26-35(30-18-7-2-8-19-30)38(34)39-36-27-14-13-20-31(36)28-37(39)40(32-21-9-3-10-22-32)33-23-11-4-12-24-33/h1-2,5-8,13-20,25-28,32-33H,3-4,9-12,21-24H2 |
Clave InChI |
ZXAOGIQULZQORD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=C(C=CC=C5C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



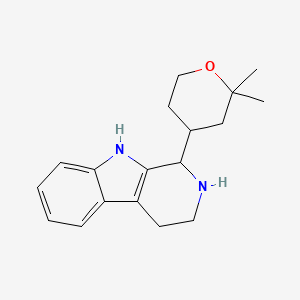
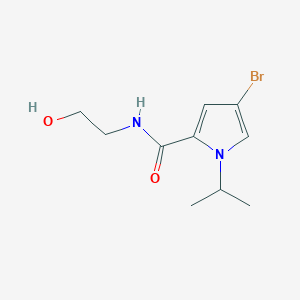
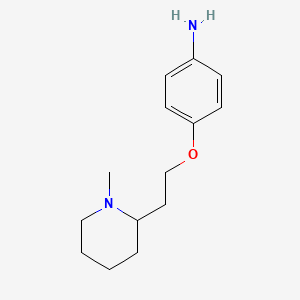
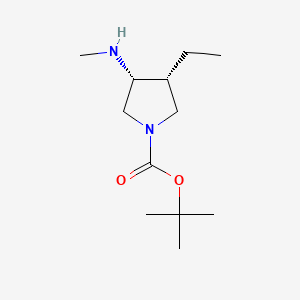
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
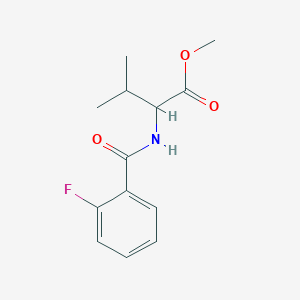
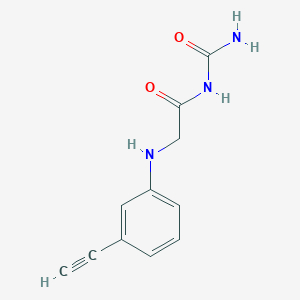
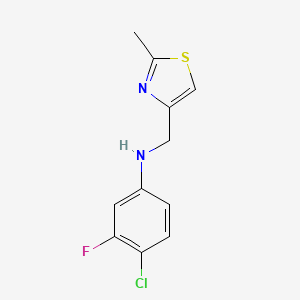

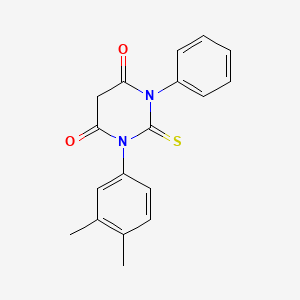
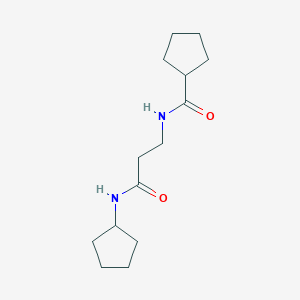
![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

